2-fluoro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Description
2-Fluoro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide (Molecular Formula: C₂₀H₁₉FN₄O₃S; MW: 414.46 g/mol) is a sulfonamide derivative featuring a pyridazine core substituted with a morpholine group and a fluoro-substituted benzene sulfonamide moiety. Its structure is characterized by:
- Pyridazine ring: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 2.
- Sulfonamide linkage: Connects the pyridazine-phenyl system to a fluorinated benzene ring, contributing to target binding and metabolic stability.
This compound is part of a broader class of sulfonamide hybrids investigated for therapeutic applications, including kinase inhibition and antimicrobial activity .
Properties
IUPAC Name |
2-fluoro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3S/c21-17-3-1-2-4-19(17)29(26,27)24-16-7-5-15(6-8-16)18-9-10-20(23-22-18)25-11-13-28-14-12-25/h1-10,24H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJAMTQJEOGCKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
2-fluoro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 2-fluoro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Substituent Variations
3-Fluoro Isomer (G620-0601)
- Structure : 3-Fluoro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide.
- Key Difference : Fluorine at position 3 of the benzene ring instead of position 2.
- Implications : Altered electronic effects may influence binding affinity to targets like sulfotransferases or kinases. Positional changes can affect steric interactions in enzyme active sites .
Trifluoromethyl Derivative
- Structure : N-{4-[6-(Morpholin-4-yl)pyridazin-3-yl]phenyl}-4-(trifluoromethyl)benzene-1-sulfonamide.
- Key Difference : Trifluoromethyl (-CF₃) group replaces fluorine.
- Implications : Increased hydrophobicity and electron-withdrawing effects enhance membrane permeability and metabolic stability .
4-Butoxy Derivative (G620-0599)
Core Structure Variations: Pyridazine vs. Triazine
Triazine-Based Analogs ()
- Example: 4-{[4-(Diethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-N-(pyridin-2-yl)benzene-1-sulfonamide.
- Key Difference : Triazine core replaces pyridazine.
- Biological Activity: Triazine derivatives in exhibited anti-inflammatory and antimicrobial properties, suggesting core-dependent activity .
Table 1: Structural and Physicochemical Properties
Research Findings and Implications
Substituent Effects
- Fluorine Position : 2-Fluoro vs. 3-fluoro isomers may exhibit distinct binding modes in enzymatic assays, as seen in kinase inhibitors where fluorine positioning affects ATP-binding pocket interactions .
- Morpholine Group : Consistently present in analogs across –3 and 6–9, suggesting its role as a critical pharmacophore for solubility and target engagement.
Core Structure Impact
- Pyridazine vs. Triazine derivatives, however, show broader antimicrobial activity in –3.
Knowledge Gaps
- Biological Data: Limited activity data for the target compound in the provided evidence necessitates further enzymatic or cellular studies.
- ADME Profiles: No pharmacokinetic data are available; comparative studies on bioavailability and clearance are needed.
Biological Activity
2-fluoro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a sulfonamide group, a fluorine atom, and a morpholine ring, which contribute to its unique chemical properties and biological interactions.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 443.5 g/mol. The IUPAC name is 2-fluoro-N-[4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl]benzenesulfonamide. Its structure includes various functional groups that are essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H22FN5O3S |
| Molecular Weight | 443.5 g/mol |
| IUPAC Name | 2-fluoro-N-[4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl]benzenesulfonamide |
| InChI | InChI=1S/C21H22FN5O3S/c1-15... |
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The sulfonamide moiety is known to inhibit certain enzymes, which can lead to various therapeutic effects. The fluorine atom enhances the lipophilicity of the compound, potentially improving its bioavailability and interaction with biological targets.
Therapeutic Potential
Research has indicated that this compound exhibits potential in several therapeutic areas:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
- Antiviral Properties : The compound has been explored for its ability to inhibit viral replication, although detailed studies are still required to confirm efficacy and mechanism.
- Cardiovascular Effects : A study evaluated the impact of related sulfonamides on perfusion pressure and coronary resistance using isolated rat heart models, indicating potential cardiovascular benefits .
Case Studies and Research Findings
Research has shown varying degrees of biological activity related to sulfonamide derivatives:
-
Perfusion Pressure Studies : A study indicated that certain benzenesulfonamide derivatives influenced perfusion pressure in isolated rat hearts, suggesting cardiovascular implications .
- Experimental Design :
- Control: Krebs-Henseleit solution only
- Tested Compounds: Various sulfonamide derivatives at doses of 0.001 nM
- Results showed significant changes in perfusion pressure over time, highlighting the potential cardiovascular effects of these compounds.
- Experimental Design :
- Antimicrobial Activity : Similar sulfonamides have demonstrated antimicrobial properties in vitro, with some derivatives showing significant anti-inflammatory activity .
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with other similar compounds:
| Compound | Biological Activity |
|---|---|
| 2-hydrazinocarbonyl-benzenesulfonamide | Cardiovascular effects |
| 4-(2-aminoethyl)-benzenesulfonamide | Decreased perfusion pressure |
| 2,5-dichloro-N-(4-nitrophenyl)-benzenesulfonamide | Antimicrobial properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
